![molecular formula C25H27FN2O3 B2531651 2-(2-(Diethylamino)ethyl)-1-(3-fluorophenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 886162-37-4](/img/structure/B2531651.png)
2-(2-(Diethylamino)ethyl)-1-(3-fluorophenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Description
Synthesis Analysis
The synthesis of the compound 2-(2-(Diethylamino)ethyl)-1-(3-fluorophenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves a reaction that is similar to the one described in the first paper. The process begins with methyl o-hydroxybenzoylpyruvate heated with a dialkylaminoalkylamine, such as N,N-dimethylethylenediamine, and aromatic aldehydes. This reaction yields a series of 5-aryl-3-hydroxy-4-(2-hydroxyphenyl)-1-[2-(dimethylamino)ethyl]-1,5-dihydro-2H-pyrrol-2-ones. These intermediates then undergo dehydration upon boiling in acetic acid, leading to the formation of 1-aryl-2-[(2-dimethylamino)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrol-3,9-diones. The method allows for the generation of a wide range of derivatives, suggesting that the target compound could be synthesized through a similar pathway with appropriate modifications to incorporate the diethylamino group and the 3-fluorophenyl moiety .
Molecular Structure Analysis
The molecular structure of the target compound is not directly discussed in the provided papers. However, based on the general structure of the compounds synthesized in the first paper, it can be inferred that the target compound would have a chromeno[2,3-c]pyrrole core with a diethylaminoethyl side chain and a 3-fluorophenyl group attached to the core. The presence of multiple substituents, such as the diethylamino group and the fluorophenyl group, would influence the electronic distribution and potentially the chemical reactivity of the compound .
Chemical Reactions Analysis
The chemical reactions involving the target compound can be speculated based on the reactions described in the second paper. The 2-dimethylaminomethylene-1,3-diones, which are structurally related to the target compound, react with dinucleophiles such as amidines and guanidine to form 5-acylpyrimidines and 7,8-dihydroquinazolin-5(6H)-ones. This suggests that the target compound might also undergo reactions with dinucleophiles, potentially leading to the formation of novel heterocyclic compounds. The presence of the diethylamino group could also offer additional sites for nucleophilic attack, which could be explored in further chemical reactions .
Physical and Chemical Properties Analysis
While the physical and chemical properties of the target compound are not explicitly provided in the papers, some properties can be deduced. The compound likely has a high molecular weight and exhibits aromaticity due to the chromeno[2,3-c]pyrrole core. The presence of the diethylamino group suggests that the compound might exhibit basic properties and could form salts with acids. The fluorine atom in the 3-fluorophenyl group could affect the lipophilicity and electronic properties of the compound, potentially influencing its solubility and reactivity. The dimethyl groups on the pyrrole ring could contribute to steric hindrance, affecting the compound's ability to interact with other molecules .
Mechanism of Action
The mechanism of action of this compound would depend on its intended use or biological activity. Pyrrole derivatives are known to have a wide range of biological activities, including antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer, antibacterial, antifungal, antiprotozoal, antimalarial, and many more .
Future Directions
properties
IUPAC Name |
2-[2-(diethylamino)ethyl]-1-(3-fluorophenyl)-6,7-dimethyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27FN2O3/c1-5-27(6-2)10-11-28-22(17-8-7-9-18(26)14-17)21-23(29)19-12-15(3)16(4)13-20(19)31-24(21)25(28)30/h7-9,12-14,22H,5-6,10-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNBJRZWZNGITGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C(=C3)C)C)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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